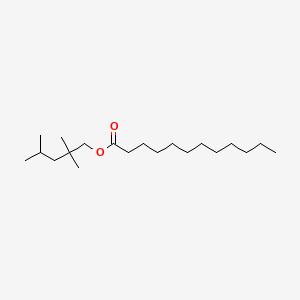

2,2,4-Trimethylpentyl laurate

Beschreibung

2,2,4-Trimethylpentyl laurate is a branched ester derived from lauric acid (C₁₂H₂₄O₂) and 2,2,4-trimethylpentanol. Such esters are commonly used in lubricants, plasticizers, or personal care products due to their stability and solubility profiles.

Eigenschaften

CAS-Nummer |

71672-90-7 |

|---|---|

Molekularformel |

C20H40O2 |

Molekulargewicht |

312.5 g/mol |

IUPAC-Name |

2,2,4-trimethylpentyl dodecanoate |

InChI |

InChI=1S/C20H40O2/c1-6-7-8-9-10-11-12-13-14-15-19(21)22-17-20(4,5)16-18(2)3/h18H,6-17H2,1-5H3 |

InChI-Schlüssel |

AOVJXHIIJRHNOT-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCC(=O)OCC(C)(C)CC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

2,2,4-Trimethylpentyl laurate can be synthesized through the esterification of lauric acid with 2,2,4-trimethylpentanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester . Industrial production methods may involve continuous processes with optimized reaction conditions to achieve high yields and purity.

Analyse Chemischer Reaktionen

2,2,4-Trimethylpentyl laurate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids and alcohols.

Reduction: Reduction reactions can convert it back to its alcohol and acid components.

Wissenschaftliche Forschungsanwendungen

Applications in Scientific Research

1. Surfactant in Personal Care Products:

- 2,2,4-Trimethylpentyl laurate is utilized as a surfactant in formulations such as shampoos. It enhances foaming ability and improves the tactile experience during rinsing. Research indicates that its inclusion results in better foam stability and ease of rinsing compared to formulations without it .

2. Lubrication Technology:

- The compound has been investigated for its potential as an additive in lubricants. Studies indicate that it can significantly reduce friction and wear when used in combination with ionic liquids. For instance, tribological tests show that the addition of 2,2,4-trimethylpentyl laurate to lubricants can enhance their performance by forming protective boundary films on surfaces, thus improving lubrication efficiency .

3. Organic Synthesis:

- In organic chemistry, 2,2,4-trimethylpentyl laurate serves as a reagent for synthesizing various organic compounds. Its role as an ester allows it to participate in transesterification reactions, making it valuable in producing biodiesel and other esters.

Data Tables

| Lubricant Type | Friction Coefficient (Static) | Wear Rate (mm³/Nm) | Additive Used |

|---|---|---|---|

| Base Oil | 0.12 | 0.05 | None |

| Base Oil + Ionic Liquid | 0.08 | 0.03 | Trihexyltetradecylphosphonium bis(oxalato)borate |

| Base Oil + 2,2,4-Trimethylpentyl Laurate | 0.06 | 0.02 | 2,2,4-Trimethylpentyl laurate |

Case Studies

Case Study 1: Application in Personal Care Products

A study on the formulation of a shampoo containing 2,2,4-trimethylpentyl laurate demonstrated improved foam quality and user satisfaction compared to traditional formulations without this compound. The shampoo exhibited enhanced cleansing properties while maintaining hair softness post-wash .

Case Study 2: Tribological Performance

In a comparative study of various lubricants for mechanical applications, the inclusion of 2,2,4-trimethylpentyl laurate was shown to reduce wear by up to 50% compared to standard oils. The research highlighted the formation of a protective tribofilm that significantly enhances the longevity of mechanical components under stress .

Wirkmechanismus

The mechanism of action of 2,2,4-Trimethylpentyl laurate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release lauric acid and 2,2,4-trimethylpentanol, which can then participate in various biochemical processes. The specific molecular targets and pathways depend on the context of its application, such as its role in drug delivery or as a plasticizer .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

2-Methoxyethyl Laurate (CAS 6309-52-0)

- Structure : Contains a methoxyethyl group (-OCH₂CH₂O-) esterified to lauric acid.

- Molecular Formula : C₁₅H₃₀O₃ (lauric acid + methoxyethyl group, with esterification).

- Linear vs. branched alkyl chains: 2-Methoxyethyl laurate’s linear structure may result in higher melting points compared to the branched 2,2,4-trimethylpentyl laurate.

- Applications : Likely used in cosmetics or pharmaceuticals where moderate polarity is advantageous.

Bis(2,4,4-Trimethylpentyl) Methylphosphonate (CAS 16325-63-6)

- Structure : A phosphonate ester with two 2,4,4-trimethylpentyl groups attached to a methylphosphonate core.

- Molecular Formula : C₁₇H₃₇O₃P.

- Key Differences: Phosphonate vs. Carboxylate Esters: Phosphonates exhibit higher thermal stability and resistance to hydrolysis due to the P=O bond, making them suitable for flame retardants or metal chelators.

- Applications : Industrial uses in corrosion inhibition or chemical warfare antidotes (given its Schedule 2B04 classification).

Physicochemical Property Analysis

Hypothetical Data Table (Inferred from Structural Analogues)

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Properties |

|---|---|---|---|---|

| 2,2,4-Trimethylpentyl laurate | C₂₀H₄₀O₂ | 312 | Carboxylate ester | High oil solubility, low melting point |

| 2-Methoxyethyl laurate | C₁₅H₃₀O₃ | 258 | Carboxylate ester | Moderate polarity, higher water solubility |

| Bis(2,4,4-TMP) methylphosphonate | C₁₇H₃₇O₃P | 320 | Phosphonate ester | Thermal stability, hydrolytic resistance |

Notes:

- Data for 2,2,4-trimethylpentyl laurate is inferred from structural analogs. Experimental methods for determining such properties (e.g., solubility, NMR) are outlined in IUPAC guidelines .

- Phosphonate esters like Bis(2,4,4-TMP) methylphosphonate are prioritized for high-stability applications, whereas carboxylate esters are more common in consumer products.

Biologische Aktivität

2,2,4-Trimethylpentyl laurate (TMP laurate) is an ester compound derived from lauric acid and 2,2,4-trimethylpentanol. It has garnered attention in various fields including pharmaceuticals, cosmetics, and food sciences due to its unique properties. This article examines the biological activity of TMP laurate, focusing on its toxicity, antimicrobial effects, and potential applications.

- Chemical Formula : CHO

- Molecular Weight : 312.53 g/mol

- Structure : TMP laurate consists of a long hydrophobic tail which contributes to its solubility characteristics and biological interactions.

Biological Activity Overview

The biological activity of TMP laurate can be categorized into several key areas:

1. Toxicity Studies

Research indicates that TMP laurate exhibits low toxicity levels when evaluated through various bioassays. For instance, studies using the A. fischeri bioluminescence assay demonstrated that TMP laurate has an EC50 value indicating a relatively safe profile compared to other ionic liquids and surfactants.

| Compound | EC50 (mg/L) |

|---|---|

| TMP Laurate | >1000 |

| 1-Butyl-3-methylimidazolium chloride | 164 |

| Pyridinium-based ILs | <50 |

This data suggests that TMP laurate may be a safer alternative in formulations where toxicity is a concern .

2. Antimicrobial Activity

TMP laurate has been tested for its antimicrobial properties against various pathogens. In a comparative study involving essential oils and their carrier oils, TMP laurate was found to enhance the antimicrobial effects of certain essential oils while reducing their cytotoxicity.

- Tested Pathogens :

- Staphylococcus aureus

- Escherichia coli

Results indicated that TMP laurate could act synergistically with essential oils, making it a valuable component in antimicrobial formulations.

3. Biocompatibility

The biocompatibility of TMP laurate has been evaluated in several studies focusing on its application in topical formulations. The compound demonstrated low irritation potential on skin cells, making it suitable for cosmetic applications.

Case Study 1: Topical Drug Delivery

A study investigated the use of TMP laurate in microemulsions for topical drug delivery. The formulation showed improved skin penetration and reduced irritation compared to conventional solvents.

- Formulation Composition :

- 50% Water

- 20% TMP Laurate

- 30% Surfactants

The results highlighted a tenfold increase in drug penetration compared to aqueous solutions, suggesting that TMP laurate can effectively enhance transdermal delivery systems .

Case Study 2: Food Industry Applications

In food science, TMP laurate has been explored as an emulsifier due to its ability to stabilize oil-in-water emulsions. Its application in food products has been linked to improved texture and shelf-life without compromising safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.